N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide is a spirocyclic oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane core. This bicyclic ketal structure confers conformational rigidity, while the oxalamide linker (-NHC(O)C(O)NH-) bridges two functional groups: a 3-hydroxypropyl chain (enhancing hydrophilicity) and a methyl-substituted spiro system.
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c17-8-4-7-15-12(18)13(19)16-9-11-10-20-14(21-11)5-2-1-3-6-14/h11,17H,1-10H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRBLMNODKKMCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of 1,4-dioxaspiro[4.5]decan-2-ylmethyl, which can be achieved through the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic acetal.
Oxalamide Formation: The spirocyclic intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is subsequently reacted with 3-hydroxypropylamine to yield the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The spirocyclic acetal can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new therapeutic agents.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could also influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Analogs :
- N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl)acetamide (Plourde et al., 2009 ): Core: 1-oxaspiro[4.5]deca-6,9-dien-8-one (mono-oxygen spiro system). Substituents: Acetamide at position 5. Key Differences: The absence of a 1,4-dioxaspiro ring reduces conformational stability compared to the target compound. The α,β-unsaturated ketone in the core may enhance reactivity but reduce hydrolytic stability.
- Ethyl (2R,3R,8R)-8-(((1S)-7-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-ene-7-carboxylate (Example 6, ):
- Core : 1,4-dioxaspiro[4.5]dec-6-ene (similar bicyclic ketal).
- Substituents : Sulfonamide and ethyl carboxylate groups.
- Key Differences : The sulfonamide and carboxylate groups suggest divergent solubility and biological targeting (e.g., antiviral or enzyme inhibition) compared to the oxalamide linker in the target compound.
Functional Group Analogues
Oxalamide Derivatives :
- N1,N2-Bis(alkyl/aryl)oxalamides: Common in supramolecular chemistry due to hydrogen-bonding capacity.
Hydroxypropyl-Containing Compounds :
- 3-Hydroxypropyl-substituted amines/amides :
- Often used to improve aqueous solubility.
- Comparison : The 3-hydroxypropyl group in the target compound may mitigate the hydrophobicity of the spirocyclic core, unlike analogs with purely alkyl or aromatic substituents.
Data Tables: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Synthetic Accessibility: The target compound’s synthesis likely involves ketalization of a cyclohexanone derivative followed by oxalamide coupling, contrasting with Plourde’s methods for 1-oxaspiro derivatives, which employ Diels-Alder cycloadditions .
- Stability : The 1,4-dioxaspiro core is more hydrolytically stable than 1-oxaspiro analogs due to reduced ring strain and electron-withdrawing oxygen atoms .
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. It features a unique spirocyclic structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is C17H22N2O4, with a molecular weight of approximately 318.37 g/mol. The compound's structure includes:
- A 1,4-dioxaspiro[4.5]decan moiety that enhances its three-dimensional conformation.
- An oxalamide functional group , which is known for its reactivity and biological significance.
- A 3-hydroxypropyl side chain that may influence its solubility and interaction with biological targets.
Preliminary studies indicate that this compound may exert biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been observed to inhibit specific kinases involved in cellular signaling pathways, particularly those related to inflammation and cell survival.
- Modulation of Signal Transduction Pathways : It may interact with various molecular targets, influencing downstream signaling cascades that are crucial for cellular functions.
Biological Activity
Research has highlighted several potential biological activities associated with this compound:
- Anti-inflammatory Properties : Initial findings suggest that the compound could reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Analgesic Effects : There is evidence supporting its analgesic properties, which may be linked to its action on pain pathways in the nervous system.
- Antimicrobial Activity : Some studies have indicated that oxalamide derivatives can exhibit antimicrobial properties against various bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of oxalamide derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in vitro using human cell lines, showing a reduction in TNF-alpha levels upon treatment with the compound. |
| Study 2 | Reported analgesic effects in animal models, with a significant decrease in pain response compared to control groups. |
| Study 3 | Evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
